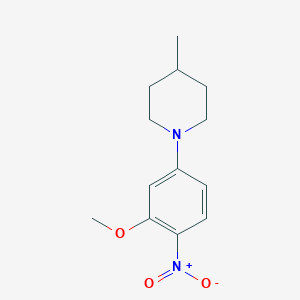

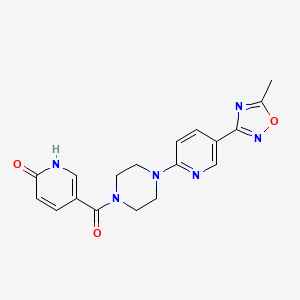

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine, commonly known as MNMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNMP is a piperidine derivative that belongs to the class of psychoactive substances. It was first synthesized in 2010 by a group of researchers from Japan. Since then, MNMP has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Applications De Recherche Scientifique

Structural Insights and Applications

The crystal structure of compounds related to 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine, like thiopiperidine derivatives, reveals intricate molecular conformations and intermolecular hydrogen bonding, forming chains and layers in the crystal lattice. These structural details are crucial for understanding the physical properties and potential applications in material science and crystallography (Zárate et al., 2015).

Anticancer and Antileukemic Activities

Piperidine derivatives demonstrate significant anticancer and antileukemic properties. Specific compounds within this category have shown to inhibit the growth of leukemia cells at low concentrations, suggesting a potential for developing new therapeutic agents (Vinaya et al., 2011).

Antimalarial Potential

The inhibitory activity of piperidine derivatives against aspartic protease of Plasmodium falciparum highlights their antimalarial potential. The structure-activity relationship suggests the importance of the nitro group in the benzene ring for the inhibition of plasmepsin-II, an enzyme crucial for the survival of the malaria parasite (Saify et al., 2011).

Contributions to Polymer Science

Piperidine derivatives are pivotal in polymer science, particularly in the nitroxide-mediated polymerization of styrene. The presence of piperidine-based additives can significantly accelerate the polymerization process, indicating its importance in the manufacturing of polymers and plastics (Chang & Studer, 2006).

Antimicrobial Properties

Piperidine derivatives also exhibit potent antimicrobial activities. Compounds with specific substitutions on the piperidine ring demonstrate significant inhibitory effects against a range of bacterial and fungal pathogens, highlighting their potential as antibacterial and antifungal agents (Thanusu et al., 2010).

Propriétés

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-5-7-14(8-6-10)11-3-4-12(15(16)17)13(9-11)18-2/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBPBHGEEAKUOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407279.png)

![4-(4-Methoxyphenoxy)-2-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyrimidine](/img/structure/B2407283.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2407286.png)

![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)

![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)

![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)